3-((4-Chlorophenyl)sulfonyl)-1-((2,5-dimethoxyphenyl)sulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(2,5-dimethoxyphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO6S2/c1-25-14-5-8-17(26-2)18(11-14)28(23,24)20-10-9-16(12-20)27(21,22)15-6-3-13(19)4-7-15/h3-8,11,16H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQLFAYCDRPUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-((2,5-dimethoxyphenyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the sulfonylation of pyrrolidine with 4-chlorobenzenesulfonyl chloride and 2,5-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)sulfonyl)-1-((2,5-dimethoxyphenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-((4-Chlorophenyl)sulfonyl)-1-((2,5-dimethoxyphenyl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((2,5-dimethoxyphenyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methylphenyl)sulfonyl)-1-((2,5-dimethoxyphenyl)sulfonyl)pyrrolidine
- 3-((4-Bromophenyl)sulfonyl)-1-((2,5-dimethoxyphenyl)sulfonyl)pyrrolidine
- 3-((4-Fluorophenyl)sulfonyl)-1-((2,5-dimethoxyphenyl)sulfonyl)pyrrolidine
Uniqueness
3-((4-Chlorophenyl)sulfonyl)-1-((2,5-dimethoxyphenyl)sulfonyl)pyrrolidine is unique due to the presence of both 4-chlorophenyl and 2,5-dimethoxyphenyl sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-((4-Chlorophenyl)sulfonyl)-1-((2,5-dimethoxyphenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by its unique sulfonyl groups attached to a pyrrolidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.94 g/mol. The presence of the sulfonyl groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition or modulation of enzyme activities. This interaction may influence cellular pathways related to inflammation and cancer proliferation.
Biological Activities
Research has indicated several key biological activities associated with this compound:
-
Anticancer Activity :
- Studies have shown that compounds bearing similar sulfonyl moieties exhibit significant growth-inhibitory effects against various cancer cell lines. For instance, the presence of electronegative groups like chlorine has been linked to enhanced antiproliferative activity.
- In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .
-
Anti-inflammatory Effects :
- The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is crucial for developing therapeutics aimed at treating inflammatory diseases.
- Enzyme Inhibition :
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on a series of piperidine derivatives demonstrated that compounds with sulfonamide functionalities exhibited significant antibacterial and enzyme inhibitory activities against various pathogens, including Salmonella typhi and Escherichia coli .
- In silico docking studies have provided insights into the binding interactions between these compounds and target proteins, highlighting their pharmacological potential .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | Strong | Moderate |
| Compound B | High | Moderate | High |
| This compound | High | Strong | High |
Q & A
Q. Methodological Answer :
- and -NMR : Identify sulfonyl group integration (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl, δ 6.8–7.0 ppm for dimethoxyphenyl) and confirm pyrrolidine backbone connectivity.
High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., CHClNOS) with <5 ppm error .
FT-IR : Detect sulfonyl S=O stretches (~1350 cm and ~1150 cm) .
Advanced: How do substituent variations (e.g., Cl vs. OMe) influence the compound’s electronic properties?
Q. Methodological Answer :
Electron-withdrawing vs. donating effects : The 4-chlorophenylsulfonyl group is electron-withdrawing, reducing electron density on the pyrrolidine ring, while 2,5-dimethoxyphenylsulfonyl is electron-donating. This polarity impacts reactivity in further functionalization.
Hammett analysis : Quantify substituent effects using σ/σ values (Cl: σ=+0.23; OMe: σ=-0.27) to predict reaction rates in nucleophilic substitutions or cycloadditions .
Case study : In 2,5-dimethyl-1-benzofuran derivatives, electron-withdrawing substituents (e.g., Cl, Br) stabilize sulfinyl groups, altering crystal packing and solubility .
Basic: What safety protocols are recommended for handling sulfonylated pyrrolidines?
Q. Methodological Answer :
Toxicity assessment : Review SDS data for structurally similar compounds (e.g., 3-benzyl-1-(4-methylphenyl)sulfonylpyrrolidine), which may cause skin/eye irritation .
Lab practices : Use fume hoods for reactions involving sulfonyl chlorides (lachrymatory agents) and avoid aqueous workups without proper quenching (e.g., ice-cold NaHCO) .
Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines for halogenated organics.
Advanced: How can computational tools predict the biological activity of this compound?
Q. Methodological Answer :
Target identification : Perform molecular docking (e.g., AutoDock Vina) against proteins with sulfonyl-binding pockets (e.g., serotonin transporters, as seen in 2,5-dimethoxyphenylpiperidine SSRIs) .
QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with bioavailability. For example, tert-butyl 3-(2,5-dimethoxyphenyl)pyrrolidine-1-carboxylate showed enhanced blood-brain barrier penetration due to reduced polarity .
Validation : Cross-check predictions with in vitro assays (e.g., radioligand binding for neurotransmitter transporters).
Basic: What are common impurities in the synthesis of this compound, and how are they removed?
Q. Methodological Answer :
Byproducts : Unreacted sulfonyl chlorides or di-sulfonylated isomers (e.g., 1,3-disubstituted pyrrolidine).
Detection : TLC (R comparison with standards) or HPLC (C18 column, acetonitrile/water mobile phase).
Purification : Optimize column chromatography gradients (e.g., 20–50% ethyl acetate in hexane) or use recrystallization from ethanol/water mixtures .
Advanced: How do crystal packing forces influence the stability of sulfonylated pyrrolidines?
Q. Methodological Answer :
Intermolecular interactions : Sulfonyl oxygen atoms participate in C–H···O hydrogen bonds, as observed in 2,5-dimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran derivatives, stabilizing crystal lattices .
Thermal analysis : DSC/TGA can reveal melting points and decomposition profiles. For example, chloro-substituted analogs exhibit higher melting points due to stronger van der Waals interactions .
Polymorphism screening : Use solvent-mediated crystallization (e.g., methanol vs. acetone) to assess stability of different polymorphs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
